molecular formula C16H14ClFN4O3 B2761415 N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207019-01-9

N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2761415
CAS No.: 1207019-01-9
M. Wt: 364.76
InChI Key: OIWDSGOPAZQDRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C16H14ClFN4O3 and its molecular weight is 364.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Compounds structurally related to N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been synthesized for various medicinal chemistry applications. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases has been explored due to their cytotoxic activity against human cancer cell lines, indicating potential applications in cancer therapy (Hassan et al., 2015). Similarly, derivatives of pyrazolo[3,4-b]pyridines have been synthesized with the intention of investigating their antitubercular and antibacterial activities, showcasing their potential as antimicrobial agents (Bodige et al., 2019).

Material Science Applications

In material science, compounds with pyrazolo[3,4-d]pyrimidine structures have been synthesized for the development of new materials with desirable properties. For example, carbon dots with high fluorescence quantum yield have been developed using organic fluorophores derived from similar compounds, highlighting their potential use in imaging and sensing applications (Shi et al., 2016).

Pharmacology Applications

Pharmacologically, the synthesis and evaluation of structurally related compounds have led to the discovery of new drugs with potent activities. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticonvulsant activity, showing promise in the treatment of epilepsy (Ahsan et al., 2013). Additionally, derivatives bearing imino moieties have been found to enhance apoptosis and inhibit tyrosine kinase, demonstrating potential as anticancer agents (El-Hashash et al., 2019).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O3/c1-25-5-4-22-7-10(14-11(8-22)16(24)21-20-14)15(23)19-9-2-3-13(18)12(17)6-9/h2-3,6-8H,4-5H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWDSGOPAZQDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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